molecular formula C17H17ClF3N3O B2571808 2-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1797085-41-6

2-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2571808
CAS No.: 1797085-41-6
M. Wt: 371.79
InChI Key: LSSOLFABWKXCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the N-pyrazole acetamide family, characterized by a 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole core linked to a 2-(2-chlorophenyl)acetamide moiety via an ethyl spacer. The trifluoromethyl and cyclopropyl groups enhance metabolic stability and lipophilicity, critical for bioactivity . Such derivatives are frequently explored in agrochemical and pharmaceutical research due to their structural versatility and potent interactions with biological targets, such as insecticidal or antifungal enzymes .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N3O/c18-13-4-2-1-3-12(13)9-16(25)22-7-8-24-14(11-5-6-11)10-15(23-24)17(19,20)21/h1-4,10-11H,5-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSOLFABWKXCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=CC=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H20ClF3N3O
  • IUPAC Name : N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-chloroacetamide

This compound features a pyrazole ring with cyclopropyl and trifluoromethyl substitutions, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group is known to influence lipophilicity and metabolic stability, which can enhance the compound's potency against various biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases, similar to other pyrazole derivatives that have shown inhibitory effects on cancer-related pathways.
  • Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for similar compounds, which may provide insights into the expected effects of this compound.

CompoundTargetActivityEC50 (μM)Reference
Compound AKinase InhibitionModerate0.5
Compound BGPCR ModulationHigh0.02
Compound CAntiparasitic ActivityLow10.0

Case Studies and Research Findings

Research has indicated that compounds with similar structures exhibit varying degrees of biological activity. For instance:

  • Antiparasitic Activity : A study demonstrated that modifications in the pyrazole ring can significantly affect antiparasitic efficacy. Compounds with a trifluoromethyl group showed enhanced activity against Plasmodium falciparum, with EC50 values in the low micromolar range .
  • Cancer Research : Another study highlighted that pyrazole derivatives could inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The introduction of cyclopropyl and trifluoromethyl groups was found to increase potency .
  • Pharmacokinetics : Research on similar compounds indicates that the presence of polar groups can improve solubility and metabolic stability, crucial for bioavailability in therapeutic applications .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C24H24ClF3N2O2C_{24}H_{24}ClF_3N_2O_2, with a molecular weight of approximately 464.9 g/mol. The structure includes a chlorophenyl group, a cyclopropyl moiety, and a trifluoromethyl-substituted pyrazole, which contributes to its unique pharmacological profile.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug design, particularly as an inhibitor or modulator of specific biological pathways. The trifluoromethyl group is known to enhance metabolic stability and bioactivity in various pharmacophores.

Case Study: Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, analogs of this compound have shown efficacy in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Neuropharmacology

The presence of the pyrazole ring indicates potential applications in neuropharmacology. Pyrazole derivatives have been investigated for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors.

Case Study: Serotonin Receptor Modulation

Research has indicated that compounds with trifluoromethyl substitutions can enhance receptor affinity and selectivity. A study focusing on similar pyrazole derivatives reported increased binding affinity to serotonin receptors, suggesting that this compound may also exhibit neuroactive properties.

Inflammation and Pain Management

The compound's acetamide functionality suggests possible applications in anti-inflammatory and analgesic therapies. Compounds with similar structures have been explored for their ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation.

Table 2: Summary of Biological Activities

Activity TypePotential EffectsReferences
AnticancerInhibition of cell growth
NeuropharmacologyModulation of neurotransmitters
Anti-inflammatoryInhibition of cyclooxygenase

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Biological Activity/Application Reference ID
2-(2-Chlorophenyl)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide 2-Chlorophenyl, cyclopropyl, trifluoromethyl Potential insecticidal/antifungal agent
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chlorophenyl, cyano group Intermediate for Fipronil (insecticide)
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dimethylphenyl)acetamide 2,5-Dimethylphenyl Agrochemical research
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide Dichlorophenyl, dihydropyrazole Antibacterial/coordination chemistry
2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide Thiazole ring, trimethylphenyl Enzyme inhibition (hypothetical)

Impact of Substituents on Bioactivity

  • Trifluoromethyl and Cyclopropyl Groups : These groups are conserved across analogs (e.g., ) and are associated with increased metabolic stability and membrane permeability.

Physicochemical Properties

  • Molecular Weight : ~327.28 g/mol (estimated from ), comparable to analogs (e.g., 357.8 g/mol for the 2,5-dimethylphenyl analog ).
  • Lipophilicity : The trifluoromethyl group increases logP, enhancing bioavailability but reducing aqueous solubility—a trade-off observed in all trifluoromethyl-containing analogs .

Patent and Commercial Relevance

  • Derivatives with trifluoromethylpyrazole motifs are protected in patents for agrochemical and pharmaceutical applications (e.g., ). The target compound’s unique 2-chlorophenyl group may offer novel intellectual property advantages.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide?

  • Methodological Answer : Synthesis typically involves three key steps: (i) Cyclization : Reacting cyclopropyl hydrazine with a trifluoromethyl ketone precursor under acidic/basic conditions to form the pyrazole core . (ii) Ethylation : Introducing the ethyl linker via nucleophilic substitution or reductive amination . (iii) Acetylation : Coupling the chlorophenylacetic acid derivative with the ethylated pyrazole intermediate using chloroacetyl chloride or similar reagents under reflux with triethylamine . Purification often employs recrystallization (e.g., pet-ether) or column chromatography .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (6.8–7.4 ppm for chlorophenyl), trifluoromethyl (-CF3_3) at ~110 ppm, and acetamide carbonyl (~170 ppm) .
  • IR : Confirm C=O (1650–1700 cm1^{-1}), N-H (3300 cm1^{-1}), and C-F (1200 cm1^{-1}) stretches .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the formula (C17_{17}H16_{16}ClF3_3N3_3O) and fragmentation patterns validate the structure .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer :
  • In vitro screening : Test against cancer cell lines (e.g., MTT assay) and bacterial strains (MIC determination) with controls for cytotoxicity .
  • Anti-inflammatory assays : Measure COX-1/COX-2 inhibition using ELISA or fluorometric kits .
  • Dose-response curves : Establish IC50_{50} values for activity prioritization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :
  • Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent, catalyst) and identify interactions .
  • Computational modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize cyclization steps .
  • Process control : Monitor real-time reaction progress via in-line FTIR or TLC to adjust parameters dynamically .

Q. How to analyze structure-activity relationships (SAR) for pyrazole-acetamide derivatives?

  • Methodological Answer :
  • Functional group modifications : Synthesize analogs with varied substituents (e.g., replacing -CF3_3 with -CH3_3) and compare bioactivity .
  • Computational SAR : Perform molecular docking (e.g., AutoDock) to map interactions with target proteins (e.g., kinases) .
  • Pharmacophore modeling : Identify critical moieties (e.g., chlorophenyl for hydrophobic interactions) using Schrödinger Suite or MOE .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay validation : Replicate experiments with standardized protocols (e.g., ATP-based viability assays vs. MTT) to exclude methodological bias .
  • Purity verification : Use HPLC (>95% purity) to rule out impurities affecting results .
  • In silico toxicity screening : Predict off-target effects (e.g., hERG inhibition) using ADMET predictors like SwissADME .

Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?

  • Methodological Answer :
  • Trapping intermediates : Use quenching agents (e.g., D2_2O for protonation studies) followed by LC-MS analysis .
  • Low-temperature NMR : Conduct experiments at –40°C to stabilize transient species .
  • Isotopic labeling : Track reaction pathways with 15^{15}N or 19^{19}F-labeled precursors .

Methodological Frameworks for Complex Scenarios

Q. How to design a study integrating computational and experimental data for reaction discovery?

  • Methodological Answer :
  • Hybrid workflow :
    (i) Use quantum mechanics (QM) to screen reaction paths .
    (ii) Validate top candidates via high-throughput robotic synthesis .
    (iii) Apply machine learning (e.g., random forests) to correlate experimental yields with descriptors .
  • Feedback loops : Refine computational models using experimental kinetic data .

Q. What advanced techniques assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to pH extremes, light, and oxidizers; monitor via LC-MS for degradation products .
  • Plasma stability assays : Incubate with human plasma and quantify parent compound loss over time .
  • Crystallography : Solve crystal structures to identify hydrolysis-prone motifs (e.g., acetamide linkage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.